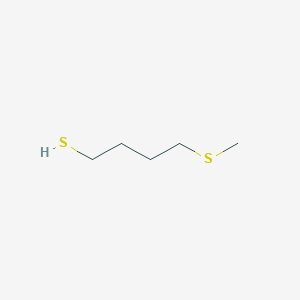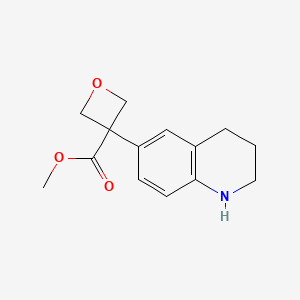![molecular formula C12H11BrF2N2O B13324590 6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one](/img/structure/B13324590.png)
6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, two fluorine atoms, and a spiro linkage between a cyclohexane ring and a pyrrolopyridine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Spiro Linkage: The spiro linkage is formed by reacting the pyrrolopyridine core with a cyclohexane derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential cyclization or ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketone or carboxylic acid derivatives.
Scientific Research Applications
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Chemical Biology: Researchers use this compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-difluorobenzene: A simpler aromatic compound with similar halogenation but lacking the spirocyclic structure.
Pyrrolopyrazine Derivatives: Compounds with a similar pyrrole ring but different biological activities and applications.
Indole Derivatives: Compounds with a similar aromatic core but different substituents and biological properties.
Uniqueness
6’-Bromo-4,4-difluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H11BrF2N2O |
|---|---|
Molecular Weight |
317.13 g/mol |
IUPAC Name |
6-bromo-4',4'-difluorospiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C12H11BrF2N2O/c13-7-5-8-9(16-6-7)11(10(18)17-8)1-3-12(14,15)4-2-11/h5-6H,1-4H2,(H,17,18) |
InChI Key |
LVEBWQIKGWUCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12C3=C(C=C(C=N3)Br)NC2=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



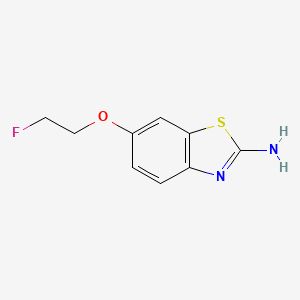
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine](/img/structure/B13324537.png)
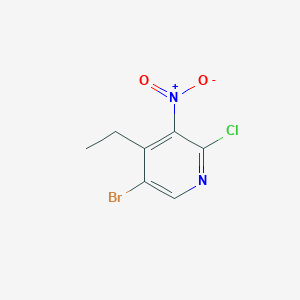
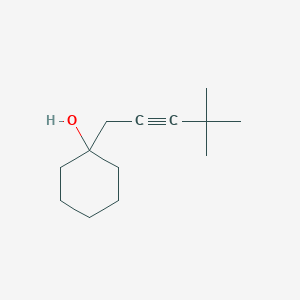
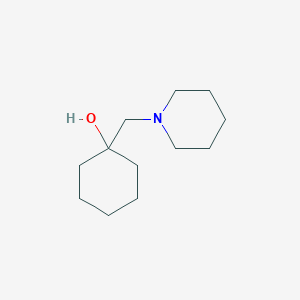
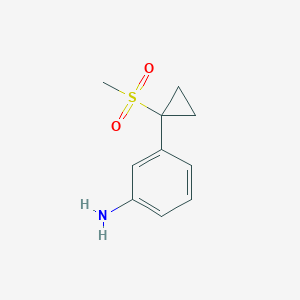
![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)

